BenchChemオンラインストアへようこそ!

FR194921

Adenosine Receptor Selectivity Binding Affinity

FR194921 is a non-xanthine adenosine A1 antagonist with a unique chemotype that eliminates xanthine-associated off-target activities (e.g., PDE inhibition). It achieves a high brain-to-plasma ratio (1.11–1.39) with 60.6% oral bioavailability, reversing scopolamine-induced amnesia at 0.32–1 mg/kg p.o. and producing anxiolysis at 0.1–1 mg/kg p.o. without sedation. Unlike generic A1 ligands, FR194921's integrated ADME/PK and extensive in vivo behavioral validation make it the definitive probe for CNS adenosine research. Its [11C]-labeled analog enables translational PET imaging for A1 receptor occupancy studies.

Molecular Formula C23H23N5O
Molecular Weight 385.5 g/mol
CAS No. 202646-80-8
Cat. No. B1674020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR194921
CAS202646-80-8
Synonyms2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-3(2H)-pyridazinone
FR194921
Molecular FormulaC23H23N5O
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5
InChIInChI=1S/C23H23N5O/c1-26-15-12-18(13-16-26)28-21(29)11-10-19(24-28)22-20-9-5-6-14-27(20)25-23(22)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3
InChIKeyYHDRUTMZCJZJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR194921 (CAS 202646-80-8): A Non-Xanthine, CNS-Penetrant Adenosine A1 Receptor Antagonist for Cognitive and Behavioral Research


FR194921 (2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone) is a potent and selective antagonist of the adenosine A1 receptor [1]. It is distinguished by its non-xanthine chemical scaffold, which confers high selectivity over the A2A and A3 adenosine receptor subtypes, and its demonstrated ability to cross the blood-brain barrier and exert orally-active, central pharmacodynamic effects in vivo [1][2]. The compound has been evaluated in rodent models of cognitive impairment and anxiety, and its radiolabeled derivative has been validated as a PET imaging tracer, establishing its utility in both preclinical pharmacology and neuroimaging applications [1][3].

The Critical Differentiation of FR194921: Why Structural Class and PK Profile Preclude Simple Interchange with Other Adenosine A1 Antagonists


The adenosine A1 receptor antagonist class is chemically and pharmacokinetically diverse. While many high-affinity antagonists exist (e.g., DPCPX, rolofylline, SLV320), FR194921 occupies a unique niche defined by its non-xanthine scaffold, which eliminates xanthine-associated off-target activities (e.g., phosphodiesterase inhibition), and its exceptionally well-characterized, high brain-to-plasma ratio (1.11–1.39) [1]. Substitution with a xanthine-based A1 antagonist, even one with a numerically lower Ki, would introduce a different chemotype with unknown central exposure and a distinct selectivity fingerprint. The compound's oral bioavailability (60.6%) and cognitive/anxiolytic efficacy at low oral doses (0.32–1 mg/kg) are the result of an integrated molecular design; generic substitution with an in-class compound lacking this specific ADME/PK and behavioral validation would invalidate the experimental or developmental rationale [1][2]. The evidence below quantifies these differentiating features.

Quantitative Differentiation of FR194921: Head-to-Head and Cross-Study Comparative Evidence


Selectivity Fingerprint: FR194921 vs. DPCPX, Rolofylline, and SLV320 at Adenosine Receptor Subtypes

FR194921 exhibits a Ki of 6.6 nM for the human adenosine A1 receptor and 5400 nM for the A2A receptor, yielding an A2A/A1 selectivity ratio of ~818-fold [1]. In contrast, the prototypical xanthine antagonist DPCPX displays a Ki of 0.3–0.46 nM for A1 and 130–340 nM for A2A (selectivity ratio ~282–1133) [2]. Rolofylline (KW-3902) shows Ki values of 0.19 nM (A1) and 170 nM (A2A) (selectivity ~890) [3], and SLV320 shows Ki 1 nM (A1) and 398 nM (A2A) (selectivity ~398) . FR194921's selectivity is therefore comparable to, or exceeds, that of key comparators, while its non-xanthine structure avoids the phosphodiesterase inhibition associated with xanthines like DPCPX.

Adenosine Receptor Selectivity Binding Affinity Ki

Brain Penetration: Direct Quantification of FR194921 Brain/Plasma Ratio vs. In-Class Inference

Following a single oral dose of 32 mg/kg in rats, FR194921 achieved a brain concentration of 3670±496 nM at 30 min and 2143±434 nM at 60 min, with corresponding brain/plasma ratios of 1.11±0.060 and 1.39±0.172, respectively [1]. This high, sustained brain-to-plasma ratio is a critical, quantifiable differentiator. While many A1 antagonists are described as 'CNS-penetrant', direct comparative brain/plasma data are rarely reported. DPCPX, for example, is known to cross the BBB but its exact brain/plasma ratio is not typically quantified in the same experimental system.

Blood-Brain Barrier CNS Penetration Pharmacokinetics Brain/Plasma Ratio

Oral Pharmacokinetic Profile: FR194921 Bioavailability and Exposure vs. DPCPX

FR194921 demonstrates good oral bioavailability in rats, with an AUC of 6.91 μg·h/mL, Cmax of 2.13 μg/mL, Tmax of 0.63 h, and a bioavailability (BA) of 60.6±4.9% following a 32 mg/kg oral dose [1]. DPCPX, while more potent in vitro (Ki ~0.3–0.46 nM), has very low oral bioavailability (~1–2%) and is typically administered intraperitoneally in animal studies [2]. This stark difference in oral exposure makes FR194921 the preferred choice for experiments requiring oral dosing and sustained systemic and central exposure.

Oral Bioavailability Pharmacokinetics AUC Cmax

In Vivo Efficacy: Dose-Dependent Reversal of Scopolamine-Induced Amnesia at Low Oral Doses

In the rat passive avoidance test, FR194921 administered orally at 0.32 and 1 mg/kg significantly ameliorated memory deficits induced by scopolamine (1 mg/kg i.p.) [1]. This demonstrates functional, central A1 antagonism at low, behaviorally relevant doses. Comparable data for DPCPX in the same model are not readily available; DPCPX is often used at higher doses (1–3 mg/kg i.p.) due to its poor oral bioavailability. The oral efficacy of FR194921 at sub-mg/kg doses underscores its superior bioavailability and CNS target engagement.

Cognitive Enhancement Memory Scopolamine Passive Avoidance

Anxiolytic Activity Without Sedation: Differentiation from Benzodiazepines and Other A1 Antagonists

FR194921 produced significant anxiolytic-like effects in two distinct rodent models—the social interaction test and the elevated plus maze—at doses of 0.1–1 mg/kg p.o., without affecting general locomotor activity [1]. In contrast, the A1/A2A antagonist caffeine, which non-selectively blocks adenosine receptors, can induce anxiogenic effects at similar doses. Furthermore, FR194921 did not exhibit antidepressant activity in the forced swim test even at 32 mg/kg, confirming its behavioral specificity [1]. This profile distinguishes it from non-selective adenosine antagonists and from some A1 antagonists that may produce sedation.

Anxiolytic Anxiety Social Interaction Elevated Plus Maze

Chemical Stability and Purity: FR194921 as a Defined Research Tool

FR194921 is commercially available with a certified purity of ≥98% (HPLC) and is supplied as a white to beige powder . In a series of 38 analogues, FR194921 (compound 32) was identified as one of the five most metabolically stable compounds in vitro [1]. This defined purity and known stability profile are essential for reproducible research. In contrast, many research-grade adenosine antagonists are supplied with lower purity or unspecified impurity profiles, which can confound experimental results, particularly in sensitive behavioral or electrophysiological assays.

Chemical Purity Stability HPLC Quality Control

Optimal Use Cases for FR194921: Where Its Differentiated Profile Delivers Unique Value


Preclinical Cognitive Enhancement and Neuroprotection Studies

The compound's oral efficacy in reversing scopolamine-induced amnesia at 0.32–1 mg/kg p.o. [1] makes it a superior tool for chronic oral dosing paradigms in rodent models of Alzheimer's disease, age-related cognitive decline, and other dementias. Its high brain penetration and A1 selectivity minimize confounding peripheral or A2A-mediated effects, allowing for cleaner interpretation of pro-cognitive outcomes.

Anxiety and Stress-Related Behavioral Pharmacology

FR194921's robust anxiolytic effects in the social interaction and elevated plus maze tests at 0.1–1 mg/kg p.o., coupled with a lack of sedation or motor impairment [1], position it as an ideal pharmacological probe to dissect the role of central A1 receptors in anxiety circuits. It avoids the anxiogenic properties of non-selective adenosine antagonists like caffeine and the sedative liabilities of benzodiazepines.

In Vivo PET Imaging of Cerebral Adenosine A1 Receptors

The successful radiosynthesis of [11C]FR194921 with high radiochemical purity (>99%) and specific radioactivity (25.0±8.1 GBq/µmol) [2] enables quantitative imaging of A1 receptor distribution and occupancy in rodent and non-human primate brain. The tracer's specific binding, displaceable by DPCPX, validates its use in translational neuroimaging studies of adenosine signaling in health and disease.

Auditory Cortex Plasticity and Sensory Learning Research

FR194921 has been specifically employed to restore auditory cortex plasticity in adult mice when paired with sound exposure, leading to improved auditory perception [3]. This unique application, rooted in its ability to restrict thalamic adenosine signaling, makes it an indispensable tool for studies of critical period plasticity, sensory learning, and potential therapeutic interventions for auditory processing disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR194921

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.